molecular formula C13H14N2O B14246162 4-Amino-2-(anilinomethyl)phenol CAS No. 402940-52-7

4-Amino-2-(anilinomethyl)phenol

Cat. No.: B14246162
CAS No.: 402940-52-7
M. Wt: 214.26 g/mol
InChI Key: QNUWBGRZKQIPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(anilinomethyl)phenol is a phenolic compound with the molecular formula C13H14N2O . It features a phenolic core substituted with an amino group at the para position and an anilinomethyl group at the ortho position. This structure, containing both aromatic amine and phenolic hydroxyl functional groups, suggests potential for diverse chemical reactivity and application in organic synthesis. As a building block, this compound can be utilized in the development of more complex molecules for specialized research. Researchers can leverage its functional groups for various chemical reactions, including condensation and nucleophilic substitution. Similar ortho-aminomethyl phenol derivatives are known to serve as key intermediates in the synthesis of compounds with specific biological activity, such as metabolites of pharmaceutical agents . This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

402940-52-7

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-amino-2-(anilinomethyl)phenol

InChI

InChI=1S/C13H14N2O/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-8,15-16H,9,14H2

InChI Key

QNUWBGRZKQIPLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=C(C=CC(=C2)N)O

Origin of Product

United States

Preparation Methods

Initial Nitration of Phenol

The synthesis begins with the nitration of phenol to yield 4-nitrophenol . Nitration is typically performed using a mixture of nitric and sulfuric acids, directing the nitro group to the para position relative to the hydroxyl group. The nitro group serves as a meta-directing substituent, enabling subsequent regioselective functionalization at the ortho position.

Reduction of Nitro to Amino Group

The nitro group at position 4 is reduced to an amino group using:

  • Catalytic hydrogenation : H₂ gas (1–3 atm) over Raney Nickel or palladium-on-carbon (Pd/C) in ethanol at 25–50°C.
  • Chemical reduction : Tin(II) chloride (SnCl₂) in hydrochloric acid or sodium dithionite (Na₂S₂O₄) in aqueous ethanol.

Yield : 80–90% after purification by column chromatography.

Direct Mannich Functionalization of 4-Aminophenol

Substrate Preparation

4-Aminophenol is synthesized via the Bamberger rearrangement of phenylhydroxylamine or reduction of 4-nitrophenol.

Mannich Alkylation

The anilinomethyl group is introduced at position 2 through a modified Mannich reaction:

  • Reactants : 4-Aminophenol, formaldehyde, aniline.
  • Conditions : Boron trifluoride etherate (BF₃·OEt₂) as a Lewis catalyst in tetrahydrofuran (THF) at 60°C.
  • Outcome : The reaction proceeds via iminium ion formation, with the amino group at position 4 directing electrophilic substitution to position 2.

Yield : 55–65% after recrystallization.

Reductive Amination Pathway

Synthesis of 2-Hydroxybenzaldehyde (Salicylaldehyde)

Salicylaldehyde is prepared via the Reimer-Tiemann reaction of phenol with chloroform under alkaline conditions.

Condensation with Aniline

Salicylaldehyde reacts with aniline in ethanol under reflux to form a Schiff base (2-((phenylimino)methyl)phenol ).

Reduction to Anilinomethyl Group

The Schiff base is reduced using sodium borohydride (NaBH₄) or hydrogen gas over Pd/C to yield 2-(anilinomethyl)phenol .

Nitration and Reduction

  • Nitration : Directed by the hydroxyl group, nitration occurs at position 4, yielding 4-nitro-2-(anilinomethyl)phenol .
  • Reduction : Catalytic hydrogenation converts the nitro group to an amino group.

Overall Yield : 50–60%.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Nitration-Mannich-Reduction High regioselectivity; scalable Requires handling corrosive nitrating agents 70–80%
Direct Mannich Fewer steps; avoids nitro intermediates Lower yields due to competing reactions 55–65%
Reductive Amination Utilizes stable intermediates Multiple purification steps required 50–60%

Critical Reaction Parameters

Catalytic Systems

  • Mannich Reaction : BF₃·OEt₂ enhances electrophilicity of the iminium ion.
  • Reduction : Pd/C achieves higher selectivity compared to SnCl₂.

Solvent Optimization

  • Polar aprotic solvents (e.g., DMF, THF) improve Mannich reaction rates.
  • Ethanol/water mixtures facilitate crystallization of intermediates.

Temperature Control

  • Mannich reactions require 60–80°C to avoid polymerization of formaldehyde.
  • Reductions at 25–50°C prevent over-reduction or side reactions.

Structural Characterization

  • ¹H NMR : Aromatic protons appear as multiplet signals at δ 6.5–7.5 ppm. The anilinomethyl CH₂ group resonates as a singlet at δ 4.1–4.3 ppm.
  • IR Spectroscopy : N–H stretches at 3300–3500 cm⁻¹; C–O (phenolic) at 1250 cm⁻¹.

Industrial and Environmental Considerations

  • Waste Management : Nitration byproducts (e.g., nitric acid residues) require neutralization before disposal.
  • Green Chemistry : Recent advances employ microwave-assisted Mannich reactions to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(anilinomethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino and phenol groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Reduced derivatives with modified amino and phenol groups.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

4-Amino-2-(anilinomethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-(anilinomethyl)phenol involves its interaction with various molecular targets. The amino and phenol groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural analogs of 4-Amino-2-(anilinomethyl)phenol and their functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Reactivity References
This compound C₁₃H₁₄N₂O 214.27 -NH₂ (4-position), -CH₂-C₆H₅NH₂ (2) Catalysis, fluorescence probes
4-Amino-2-phenylphenol C₁₂H₁₁NO 185.22 -NH₂ (4), -C₆H₅ (2) Intermediate in organic synthesis
4-Amino-2-(hydroxymethyl)phenol C₇H₉NO₂ 139.15 -NH₂ (4), -CH₂OH (2) Catalytic reduction intermediates
4-Amino-2-(benzo[d]thiazol-2-yl)phenol (ABAH) C₁₃H₁₀N₂OS 242.29 -NH₂ (4), -C₇H₄NS (2) ESIPT-based fluorescence probes
4-Amino-2-(phenylamino)-5-thiazolylmethanone C₂₄H₂₈N₃O₂S 422.57 -NH₂ (4-thiazole), -C₆H₅NH (2), hindered phenol α-Glucosidase/α-amylase inhibition

Physicochemical Properties

While direct data for this compound are sparse, its analogs provide benchmarks:

  • 4-Amino-2-phenylphenol: Melting point = 201°C; stability concerns under light/air exposure .
  • 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol: Stable under ambient conditions but decomposes into NOₓ, CO, and CO₂ under combustion .
  • 2-(Anilinomethyl)phenol: Synthesized via Schiff base reduction; sensitive to strong oxidizers .
Enzyme Inhibition:
  • Thiazole Derivatives: 4-Amino-2-(phenylamino)-5-thiazolylmethanone: IC₅₀ = 117 µM (α-glucosidase) vs. acarbose (IC₅₀ = 48.3 µM) . {4-Amino-2-[(4-methylphenyl)amino]-5-thiazolyl}(3,5-di-t-butyl-4-hydroxyphenyl)methanone: IC₅₀ = 283 µM (α-amylase) vs. acarbose (IC₅₀ = 532 µM) .

Stability and Reactivity

  • 4-Amino-2-phenylphenol: Degrades under light/air exposure; incompatible with strong oxidizers .
  • This compound Derivatives: Likely sensitive to similar conditions due to the presence of -NH₂ and phenolic -OH groups .

Pharmacological Potential

  • Antidiabetic Activity: Thiazole-phenol hybrids show promise as α-glucosidase/α-amylase inhibitors, outperforming acarbose in some cases .
  • Antioxidant Properties: Hindered phenol moieties in thiazole derivatives enhance radical scavenging activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.